molecular formula C11H15BClNO3 B1452187 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid CAS No. 850589-46-7

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid

Cat. No.: B1452187
CAS No.: 850589-46-7
M. Wt: 255.51 g/mol
InChI Key: RFTCLOPBDGFPDR-UHFFFAOYSA-N
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Description

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H15BClNO3 and a molecular weight of 255.51 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid typically involves the reaction of 3-chloro-4-nitrophenylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Triethylamine, potassium carbonate, and sodium hydroxide are frequently used.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Scientific Research Applications

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide. This process is catalyzed by palladium and proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid is unique due to the presence of both the chlorine atom and the tert-butylcarbamoyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in various synthetic applications.

Properties

IUPAC Name

[4-(tert-butylcarbamoyl)-3-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTCLOPBDGFPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657355
Record name [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-46-7
Record name [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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